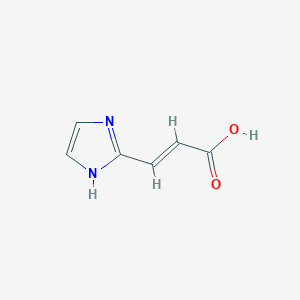

3-(1H-Imidazol-2-yl)-acrylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O2 |

|---|---|

Molecular Weight |

138.12 g/mol |

IUPAC Name |

(E)-3-(1H-imidazol-2-yl)prop-2-enoic acid |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)2-1-5-7-3-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+ |

InChI Key |

BLNMENZGNYPNEL-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CN=C(N1)/C=C/C(=O)O |

Canonical SMILES |

C1=CN=C(N1)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Pathways

Direct Synthetic Routes for 3-(1H-Imidazol-2-yl)-acrylic acid

Direct synthetic routes aim to construct the this compound structure in a highly convergent manner. These methods often involve the reaction of an imidazole-containing nucleophile with a suitable three-carbon electrophilic partner.

A primary method for synthesizing acrylic acid derivatives of imidazole (B134444) involves the condensation of an imidazole compound with propiolic acid or its esters. nih.gov In one example, substituted 3-(9H-imidazo[1,2-a]benzimidazol-3-yl)acrylic acids are produced by reacting 2-R¹-9-R²-imidazo[1,2-a]benzimidazoles with propiolic acid in the presence of polyphosphoric acid. researchgate.net

While direct synthesis examples for the specific parent compound are not extensively detailed, analogous reactions provide significant insight. For instance, the synthesis of (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid involves the addition of a thiol-substituted imidazole (methimazole) to a propiolate ester. nih.govresearchgate.net This type of reaction is a general pathway for preparing 3-(arylthio)acrylic acids. nih.gov

Catalytic systems play a crucial role in controlling the outcome of these condensation reactions, particularly in achieving stereoselectivity. In the synthesis of related compounds, alkyl amine catalysts are used to control the ratio of E and Z isomers produced from the addition of nucleophiles to propiolate esters. nih.govresearchgate.net

For the reaction of methimazole (B1676384) with propiolate esters, both 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534) have been utilized as catalysts. nih.gov Research indicates that DABCO is more effective than triethylamine in promoting the formation of the desired E-isomer of the resulting acrylic ester. nih.gov The use of a palladium-copper catalyst system has also been reported for the direct and regioselective intermolecular oxidative coupling of imidazo[1,2-a]pyridines with alkenes to form 3-alkenylimidazo[1,2-a]pyridine derivatives, showcasing another catalytic approach to functionalizing the imidazole core. researchgate.net

Reaction parameters such as temperature are critical for controlling selectivity and yield. In the DABCO-catalyzed reaction between methimazole and tert-butyl propiolate, temperature was found to have a significant impact on the E:Z isomer ratio of the resulting ester. nih.gov Performing the reaction at a lower temperature of -15 °C (using an ammonium (B1175870) chloride/ice water bath) resulted in a greater E:Z ratio compared to conducting the reaction at room temperature. nih.gov This demonstrates that careful temperature control is a key factor in optimizing the stereochemical outcome of the synthesis. nih.gov While pressure is a common parameter to control in many chemical reactions, its specific influence on the synthesis of this compound is not extensively detailed in the provided literature. Most described syntheses are conducted at atmospheric pressure. nih.govnih.gov

Precursor-Based Synthetic Strategies

These strategies involve the synthesis of an intermediate compound, typically an ester of the target acrylic acid, which is then converted to the final product in a subsequent step.

A common final step in the synthesis of this compound and its analogues is the hydrolysis of a precursor ester. nih.govresearchgate.net For example, tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate, formed from the condensation reaction, is converted to the final acrylic acid via acid hydrolysis. nih.govresearchgate.net This specific hydrolysis can be achieved using a mixture of trifluoroacetic acid and phenol (B47542) at 60 °C. nih.gov

General acidic hydrolysis using reagents like hydrochloric acid is also a widely used method for converting esters, such as benzyl (B1604629) esters of imidazole-1-yl-acetic acid, to their corresponding carboxylic acids. beilstein-journals.org

The choice of propiolic acid derivative is a key aspect of precursor-based strategies. Propiolate esters, such as methyl propiolate and tert-butyl propiolate, are common starting materials that react with imidazole derivatives. nih.govresearchgate.net The ester group can influence the stereoselectivity of the addition reaction. For instance, the reaction of methimazole with tert-butyl propiolate was found to give a better E:Z isomer ratio for the product ester compared to the reaction with methyl propiolate. nih.govresearchgate.net The direct reaction of an imidazole derivative with propiolic acid itself, often facilitated by a strong acid like polyphosphoric acid, represents an alternative pathway that bypasses the ester intermediate but may require harsher conditions. researchgate.net

Data Tables

Table 1: Effect of Catalysts and Reaction Conditions on Isomer Ratio

This table summarizes the observed E:Z isomer ratios in the synthesis of acrylic acid ester precursors under different catalytic and temperature conditions, based on analogous reactions. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Temperature | E:Z Ratio |

| Methimazole | Methyl Propiolate | Triethylamine | Room Temp. | ~1:1 |

| Methimazole | Methyl Propiolate | DABCO | Room Temp. | 3:1 |

| Methimazole | tert-Butyl Propiolate | DABCO | Room Temp. | Major E-isomer |

| Methimazole | tert-Butyl Propiolate | DABCO | -15 °C | Enhanced E:Z ratio |

Strategic Use of Amine and Acyl Halide Reagents

The formation of an amide bond is a cornerstone of organic synthesis, and the reaction between an amine and an acyl halide is a classic and frequently employed method for this transformation. This approach is highly relevant in the synthesis of derivatives of this compound. The general principle involves the conversion of a carboxylic acid to a more reactive acyl chloride, which then readily undergoes nucleophilic acyl substitution with an amine. rsc.org

The initial step is the activation of the carboxylic acid, commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org This converts the carboxylic acid into the corresponding acyl chloride. Subsequently, the acyl chloride is reacted with a primary or secondary amine to form the desired amide. This two-step process can often be performed in a single pot, enhancing the efficiency of the synthesis. rsc.org

A general procedure for the one-pot synthesis of amides from carboxylic acids and amines using thionyl chloride involves mixing the carboxylic acid, an amine, and a base like triethylamine in a suitable solvent such as dichloromethane (B109758). rsc.org The thionyl chloride is then added to the mixture. The reaction typically proceeds at room temperature and is often complete within a short period. rsc.org

The table below summarizes a general protocol for the synthesis of amides using thionyl chloride.

Table 1: General Protocol for One-Pot Amide Synthesis

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| 1 | Carboxylic acid, amine, triethylamine (Et₃N) in dichloromethane (DCM) | Mixing of starting materials and base. |

| 2 | Addition of thionyl chloride (SOCl₂) at room temperature | In-situ formation of the acyl chloride. |

| 3 | Stirring for 5-20 minutes at room temperature | Amide bond formation. |

| 4 | Evaporation of solvent, followed by work-up with aqueous HCl and NaOH | Purification of the amide product. rsc.org |

Another established procedure involves the reaction of a pre-formed acid chloride with an amine in a solvent like Cyrene™, a bio-based alternative to traditional polar aprotic solvents. hud.ac.uk In this method, the acid chloride is dissolved in the solvent, and the amine and a base (e.g., triethylamine) are added, often at a reduced temperature to control the reaction rate. hud.ac.uk The reaction mixture is then allowed to warm to room temperature. The product can often be isolated by precipitation upon the addition of water. hud.ac.uk

Advanced Synthetic Techniques and Yield Optimization

One key area of optimization is the choice of catalyst and reaction conditions. For instance, in the synthesis of (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid, a related compound, a modification of the method developed by Fan et al. was used. nih.govresearchgate.net This involved the use of tert-butyl propiolate instead of methyl propiolate to achieve a higher predominance of the desired (E)-isomer. nih.govresearchgate.net The reaction was catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov This highlights how careful selection of reagents and catalysts can significantly influence the stereochemical outcome and, consequently, the yield of the desired isomer.

Further optimization can be achieved by controlling reaction parameters such as temperature, reaction time, and the stoichiometry of the reactants. For example, in the DABCO-catalyzed reaction mentioned above, the reaction was carried out at -15 °C. nih.gov Low temperatures are often used to improve selectivity and minimize the formation of side products.

The table below outlines key parameters that can be adjusted for yield optimization in the synthesis of acrylic acid derivatives.

Table 2: Parameters for Yield Optimization

| Parameter | Strategy | Rationale |

|---|---|---|

| Catalyst | Screening different catalysts (e.g., DABCO, triethylamine) | To find the most efficient and selective catalyst for the desired transformation. nih.gov |

| Reagent Selection | Using sterically hindered esters (e.g., tert-butyl vs. methyl) | To control the stereoselectivity of the reaction. nih.govresearchgate.net |

| Temperature | Conducting the reaction at low temperatures | To enhance selectivity and reduce the formation of byproducts. nih.gov |

| Stoichiometry | Precise control of reactant ratios | To ensure complete conversion of the limiting reagent and minimize waste. acs.org |

| Solvent | Choosing an appropriate solvent | To improve solubility of reactants and influence reaction rates and selectivity. hud.ac.uk |

Chiral Synthesis and Enantiomeric Control Approaches (for unsaturated carboxylic acids)

The synthesis of chiral molecules in an enantiomerically pure form is a significant challenge in modern organic chemistry, particularly for pharmaceuticals where only one enantiomer may be biologically active. pressbooks.pub Unsaturated carboxylic acids and their derivatives can possess chirality, and several methods have been developed for their enantioselective synthesis. pressbooks.pubrsc.org

A powerful strategy for achieving enantioselectivity is the use of chiral catalysts in asymmetric reactions. pressbooks.pub These catalysts create a chiral environment that favors the formation of one enantiomer over the other. pressbooks.pub An example of such a reaction is the asymmetric Morita–Baylis–Hillman (MBH) reaction, which can be used to synthesize chiral α-substituted acrylic acids. rsc.orgnih.gov In a study on the synthesis of chiral 3-(α-acrylic acid) benzoxaboroles, a bifunctional tertiary amine-carbamate catalyst was employed to facilitate an enantioselective MBH cascade reaction, yielding products with high enantiomeric excess (ee). nih.gov

Another approach is the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed.

Organocatalysis has emerged as a particularly effective tool for enantioselective synthesis. youtube.com Chiral organocatalysts, such as proline and its derivatives, can catalyze a variety of transformations with high enantioselectivity. youtube.com For instance, an organocatalyzed direct asymmetric vinylogous Michael addition of an α,β-unsaturated γ-butyrolactam to 2-enoylpyridines using a chiral bifunctional amine-squaramide catalyst has been shown to produce optically active products in high yields and with excellent diastereoselectivities and enantioselectivities. rsc.org

The development of enantioselective methods is crucial for accessing specific stereoisomers of complex molecules. The table below presents some modern asymmetric reactions applicable to the synthesis of chiral unsaturated compounds.

Table 3: Examples of Asymmetric Reactions for Chiral Synthesis

| Reaction | Catalyst/Reagent | Application | Ref |

|---|---|---|---|

| Asymmetric Morita–Baylis–Hillman Reaction | Chiral tertiary amine-carbamate | Synthesis of chiral 3-substituted benzoxaboroles with acrylate (B77674) groups. | rsc.orgnih.gov |

| Asymmetric Vinylogous Michael Addition | Chiral bifunctional amine-squaramide | Synthesis of optically active α,β-unsaturated γ-substituted butyrolactams. | rsc.org |

| Proline-Catalyzed Aldol Reaction | Proline | Enantioselective carbon-carbon bond formation. | youtube.com |

| Sharpless Asymmetric Epoxidation | Titanium tetraisopropoxide and diethyl tartrate (DET) | Enantioselective epoxidation of allylic alcohols. | pressbooks.pub |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 3-(1H-Imidazol-2-yl)-acrylic acid, ¹H-NMR and ¹³C-NMR, supplemented by two-dimensional techniques, would provide unambiguous structural confirmation.

The ¹H-NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the imidazole (B134444) ring, the vinyl group, the carboxylic acid, and the N-H group. The anticipated chemical shifts (δ) in a solvent like DMSO-d₆ are influenced by the electronic environment of each proton. The electron-withdrawing nature of the acrylic acid group and the aromaticity of the imidazole ring are key factors.

The two protons on the imidazole ring (H-4 and H-5) are expected to appear as singlets, as they are chemically equivalent due to tautomerism or rapid proton exchange, typically in the range of δ 7.0-7.5 ppm. The vinyl protons (H-α and H-β) will present as doublets due to their coupling. The H-β proton, being further from the carbonyl group, is expected at a lower field (δ ~7.0-7.5 ppm) than the H-α proton (δ ~6.0-6.5 ppm). The characteristic coupling constant for a trans configuration would be approximately 15-18 Hz. The acidic protons of the carboxylic acid and the imidazole N-H are expected to be broad singlets at a low field, often above δ 10 ppm, due to hydrogen bonding and exchange with the solvent. lew.ro

Table 1: Predicted ¹H-NMR Spectral Data for this compound Predicted values are based on theoretical principles and data from similar structures in DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | > 12.0 | Broad Singlet | - |

| -NH (Imidazole) | > 11.0 | Broad Singlet | - |

| H-4 / H-5 (Imidazole) | ~7.3 | Singlet | - |

| H-β (Vinyl) | ~7.2 | Doublet | ~16 |

| H-α (Vinyl) | ~6.3 | Doublet | ~16 |

The ¹³C-NMR spectrum provides information on the carbon skeleton. For this compound, five distinct carbon signals are expected. The carbonyl carbon (-COOH) will be the most downfield signal, typically above δ 165 ppm. The carbon atoms of the imidazole ring are expected around δ 115-145 ppm; C2, being attached to two nitrogen atoms and the acrylic group, will be the most downfield of the ring carbons. The vinyl carbons, C-α and C-β, will appear in the alkene region (δ 110-140 ppm). The accuracy of predicted chemical shifts using computational methods like DFT-GIAO is generally high, with deviations often less than 2 ppm. nih.govmdpi.com

Table 2: Predicted ¹³C-NMR Spectral Data for this compound Predicted values are based on theoretical principles and data from similar structures in DMSO-d₆.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~168 |

| C-2 (Imidazole) | ~145 |

| C-β (Vinyl) | ~135 |

| C-4 / C-5 (Imidazole) | ~122 |

| C-α (Vinyl) | ~115 |

To unequivocally confirm the structure, 2D-NMR experiments are invaluable. ipb.pt

COSY (Correlation Spectroscopy): This experiment would show a clear correlation between the coupled vinyl protons, H-α and H-β, confirming the acrylic acid fragment.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with its directly attached carbon. It would link the signal at ~6.3 ppm to the carbon at ~115 ppm (H-α to C-α) and the signal at ~7.2 ppm to the carbon at ~135 ppm (H-β to C-β). It would also confirm the assignments of the imidazole H-4/H-5 to C-4/C-5.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity between the imidazole ring and the acrylic acid moiety. Key correlations would be observed between the H-β proton and the C-2 of the imidazole ring, as well as the carbonyl carbon. Additionally, the H-α proton would show a correlation to the imidazole C-2, providing definitive proof of the substitution pattern. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the functional groups within the molecule, providing a characteristic fingerprint.

The FT-IR spectrum of this compound is expected to be rich with characteristic absorption bands from its constituent parts. The carboxylic acid group will produce a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong, sharp carbonyl (C=O) stretching band around 1700 cm⁻¹. spectroscopyonline.comresearchgate.netresearchgate.net The imidazole N-H stretch would appear as a broad band around 3100-3300 cm⁻¹. researchgate.netnih.gov The vinyl C=C stretch is expected around 1630-1650 cm⁻¹, and the C-H stretches of the vinyl and imidazole groups would be observed just above 3000 cm⁻¹. researchgate.net

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound Predicted values are based on data from acrylic acid and imidazole derivatives.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 2500 | O-H Stretch (very broad) | Carboxylic Acid |

| ~3150 | N-H Stretch (broad) | Imidazole |

| ~3050 | =C-H Stretch | Alkene, Imidazole |

| ~1700 | C=O Stretch (strong) | Carboxylic Acid |

| ~1640 | C=C Stretch | Alkene |

| ~1550, ~1450 | C=N, C=C Ring Stretch | Imidazole |

| ~1250 | C-O Stretch | Carboxylic Acid |

| ~980 | =C-H Bend (out-of-plane) | Alkene (trans) |

While experimental FT-Raman data for this specific compound is scarce in the literature, theoretical considerations suggest which bands would be most prominent. Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. Therefore, the C=C stretching vibration of the acrylic acid backbone (~1640 cm⁻¹) and the symmetric breathing modes of the imidazole ring would be expected to produce strong Raman signals. nih.govacs.org In contrast to IR spectroscopy where the C=O stretch is very strong, in Raman it is typically weaker. The study of related molecules like poly(acrylic acid) shows that Raman spectroscopy is effective in analyzing polymer conformation and hydrogen bonding. icm.edu.placs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is highly effective for the analysis of complex mixtures and for the purification and identification of individual compounds. nih.govresearchgate.net

In a typical LC-MS analysis of this compound, the compound would first be dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. The separation would likely be performed on a reverse-phase column (such as a C18 column), where the compound is separated from impurities based on its polarity. A mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acid modifier like formic acid or acetic acid to improve peak shape and ionization efficiency, would be used. nih.gov

After eluting from the HPLC column, the analyte is directed into the mass spectrometer's ion source. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific chromatographic conditions and aids in its identification. For related imidazole compounds, LC-MS methods have been developed that demonstrate high sensitivity and accurate identification, which is crucial for clinical and metabolic studies. nih.govacs.org

Table 1: Illustrative LC-MS Parameters for Imidazole Acrylic Acids

| Parameter | Typical Value/Condition | Purpose |

| Column | Reverse-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Separates the compound from non-polar and polar impurities. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves protonation. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting the compound from the column. |

| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of the separation. |

| Detection | Mass Spectrometer (e.g., QTOF, Triple Quadrupole) | Detects and identifies the compound based on its mass-to-charge ratio. |

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that is particularly well-suited for polar, thermally labile molecules like this compound. ESI transforms ions in solution into gas-phase ions, which can then be analyzed by the mass spectrometer.

For this compound, analysis in the positive ion mode would be most common. The imidazole ring's basic nitrogen atoms and the carboxylic acid's oxygen atom are readily protonated. This would result in the formation of a protonated molecular ion, [M+H]⁺. Given the molecular weight of 138.12 g/mol for C₆H₆N₂O₂, the expected mass-to-charge ratio (m/z) for this ion would be approximately 139.05. guidechem.comontosight.ai In negative ion mode, deprotonation of the carboxylic acid group would form the [M-H]⁻ ion at an m/z of approximately 137.04.

High-resolution mass spectrometry (HRMS) coupled with ESI can provide the exact mass of the ion, allowing for the determination of the elemental formula with high confidence, distinguishing it from other compounds with the same nominal mass. For example, high-resolution ESI-MS data for a related compound, (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid, confirmed its molecular ion [M+H]⁺ at m/z 185.0380, validating its elemental composition. nih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the [M+H]⁺ ion of this compound (m/z 139.05) would be isolated in the mass spectrometer and then subjected to collision-induced dissociation (CID) with an inert gas like argon or nitrogen. The resulting fragmentation pattern is characteristic of the molecule's structure.

Potential Fragmentation Pathways:

Loss of H₂O (water): A common fragmentation for carboxylic acids, resulting in a product ion at m/z 121.04.

Loss of CO₂ (carbon dioxide): Decarboxylation is a characteristic fragmentation of acrylic acids, leading to an ion at m/z 95.06.

Cleavage of the acrylic acid side chain: Fragmentation could occur at various points along the acrylic acid chain.

Imidazole ring opening: At higher collision energies, the stable imidazole ring can be induced to fragment.

Table 2: Predicted MS/MS Fragmentation for [C₆H₆N₂O₂ + H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 139.05 | 121.04 | H₂O (18.01) | Ion from loss of water |

| 139.05 | 95.06 | CO₂ (43.99) | [M+H-CO₂]⁺ |

| 95.06 | 68.05 | C₂H₃ (27.01) | Imidazole core fragment |

This fragmentation data provides a structural fingerprint that can be used to confirm the identity of the compound and distinguish it from its isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure. The absorption of light corresponds to the promotion of electrons from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the types of chemical bonds and chromophores within the molecule.

The structure of this compound contains a conjugated system, where the π-electrons of the imidazole ring are in conjugation with the carbon-carbon double bond and the carbonyl group of the acrylic acid moiety. This extended conjugation is expected to result in strong absorption in the UV region. The primary electronic transitions responsible for this absorption are π → π* transitions. rsc.orgresearchgate.net

For the closely related trans-urocanic acid, the absorption spectrum is known to be pH-dependent. At pH 5.6, it exhibits an absorption maximum (λ_max) around 268 nm. acs.orgresearchgate.net As the pH increases to 7.2, causing deprotonation of the imidazole ring, the λ_max shifts to a longer wavelength (a red shift) of about 278 nm. acs.org A similar pH-dependent behavior would be expected for this compound due to the presence of the same functional groups. The extended π-system in these molecules is responsible for their function as UV absorbers. rsc.orgrsc.org

Table 3: Typical UV-Vis Absorption Data for Imidazole Acrylic Acids in Solution

| Compound | Solvent/pH | λ_max (nm) | Key Electronic Transition |

| trans-Urocanic Acid | pH 5.7 | ~268 | π → π |

| trans-Urocanic Acid | pH 7.2 | ~278 | π → π |

| Acrylic Acid | Aqueous (pH > 4.25) | ~214 | π → π* |

The absorption spectrum of acrylic acid itself is significantly blue-shifted compared to its imidazole derivatives, highlighting the crucial role of the imidazole ring in extending the chromophore and shifting the absorption to longer wavelengths. bohrium.com

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking.

While a crystal structure for this compound has not been reported in the primary literature, analysis of related imidazole and benzimidazole (B57391) structures allows for a well-founded prediction of its solid-state characteristics. researchgate.netdoi.org A crystal structure would confirm the trans or cis configuration of the acrylic acid double bond.

It is highly probable that the crystal structure of this compound would be heavily influenced by hydrogen bonding. The molecule possesses both hydrogen bond donors (the N-H of the imidazole and the O-H of the carboxylic acid) and hydrogen bond acceptors (the non-protonated imidazole nitrogen and the carbonyl oxygen). This would likely lead to the formation of extensive hydrogen-bonded networks, such as the classic carboxylic acid dimers or chains, interconnected by imidazole-to-acid or imidazole-to-imidazole hydrogen bonds. Furthermore, the planar imidazole rings are likely to engage in π–π stacking interactions, which would further stabilize the crystal packing. acs.org

Table 4: Common Crystallographic Data for Related Imidazole Derivatives

| Parameter | Example Value (from related structures) | Information Provided |

| Crystal System | Monoclinic | The basic symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry operations within the unit cell. |

| Hydrogen Bonds | N-H···O, O-H···N, N-H···N | Key intermolecular interactions governing the crystal packing. |

| π–π Stacking | Centroid-centroid distance: ~3.5 - 3.8 Å | Indicates stabilizing interactions between aromatic rings. |

Determining the single-crystal X-ray structure would provide unequivocal proof of the molecular connectivity and stereochemistry, as well as critical insights into the supramolecular assembly driven by non-covalent interactions.

Chemical Reactivity and Reaction Mechanism Investigations

Elucidation of Reaction Pathways and Product Formation

The reaction pathways of 3-(1H-Imidazol-2-yl)-acrylic acid and its derivatives are often centered around the modification of the acrylic acid moiety and the imidazole (B134444) ring. One key reaction is the Michael addition, a conjugate addition of a nucleophile to the β-carbon of the acrylic acid's electron-deficient double bond. organic-chemistry.orgwikipedia.org This reaction is fundamental to carbon-carbon bond formation and is widely used in organic synthesis. wikipedia.org

For instance, in the synthesis of related compounds like (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid, a thiol (methimazole) acts as the nucleophile, attacking an activated alkyne (a propiolate ester). nih.govresearchgate.netresearchgate.net This reaction proceeds via a Michael-type addition to form an intermediate ester, which is then hydrolyzed to yield the final acrylic acid product. nih.gov The reaction conditions, such as the choice of base and temperature, can influence the stereoselectivity, determining the ratio of E and Z isomers formed. researchgate.net

Another significant pathway involves the esterification of the carboxylic acid group. This can be achieved through various methods, including Fischer esterification with an alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. google.comresearchgate.net The reaction is reversible, and its efficiency can be enhanced by using an excess of the alcohol or by removing the water formed during the reaction. researchgate.net

The imidazole ring itself can also participate in reactions. The NH proton is acidic and can be deprotonated to form an imidazolate anion, which is a potent nucleophile. This allows for N-alkylation or N-acylation reactions.

Mechanistic Studies of Key Chemical Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling product formation and optimizing reaction conditions.

Kinetic Investigations of Reaction Steps

Kinetic studies on the esterification of acrylic acid have shown that the reaction rate is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net The reaction typically follows second-order kinetics and is reversible. The use of a catalyst like sulfuric acid significantly increases the rate of both the forward (esterification) and reverse (hydrolysis) reactions. researchgate.net Increasing the temperature generally enhances the reaction rate, as described by the Arrhenius equation. researchgate.net

In the context of Michael additions, the rate of reaction is dependent on the nucleophilicity of the Michael donor and the electrophilicity of the Michael acceptor. masterorganicchemistry.com The use of a base is often required to deprotonate the nucleophile, generating a more reactive species.

Identification of Intermediates and Transition States

In the Michael addition reaction, the key intermediate is an enolate formed after the nucleophile adds to the β-carbon of the acrylic acid moiety. masterorganicchemistry.comyoutube.com This enolate is a resonance-stabilized species, which contributes to the thermodynamic favorability of the reaction.

In the case of esterification, the reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. This intermediate then eliminates a molecule of water to form the ester.

Nucleophilic and Electrophilic Reactivity of the Imidazole Ring and Acrylic Acid Moiety

The dual reactivity of this compound is a key feature of its chemistry.

Nucleophilic Character:

The imidazole ring contains two nitrogen atoms. The N-1 nitrogen, bearing a proton, can be deprotonated to form a nucleophilic anion. The N-3 nitrogen has a lone pair of electrons and can also act as a nucleophile.

The carboxylate anion, formed by deprotonation of the carboxylic acid, is also nucleophilic.

Electrophilic Character:

The acrylic acid moiety is an α,β-unsaturated carbonyl system, making the β-carbon electrophilic and susceptible to attack by nucleophiles in a Michael addition. wikipedia.org

The carbonyl carbon of the carboxylic acid is also electrophilic and can be attacked by nucleophiles, particularly when activated by protonation or conversion to a more reactive derivative.

Photochemical and Thermal Reactivity Studies

The photochemical reactivity of imidazole-containing acrylic acids is exemplified by urocanic acid, an isomer of the title compound. Trans-urocanic acid, found in the skin, can undergo photoisomerization to cis-urocanic acid upon exposure to UV radiation.

Thermally, acrylic acid and its derivatives are known to undergo polymerization, especially at elevated temperatures or in the presence of initiators. sigmaaldrich.com This reactivity is due to the double bond in the acrylic acid moiety. For this compound, high temperatures could potentially lead to polymerization or decarboxylation.

Derivatization Reactions for Functional Group Modification

The functional groups in this compound can be readily modified through various derivatization reactions to alter its properties or to prepare it for analysis.

Carboxylic Acid Group:

Esterification: As previously mentioned, the carboxylic acid can be converted to an ester by reacting with an alcohol under acidic conditions. google.comresearchgate.net

Amide Formation: The carboxylic acid can be coupled with an amine to form an amide, often using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). jocpr.com

Imidazole Ring:

N-Alkylation/Acylation: The NH group of the imidazole ring can be alkylated or acylated using appropriate electrophiles. For protection, a trityl group can be introduced. sigmaaldrich.com

Alkene Double Bond:

Reduction: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation.

Halogenation: The double bond can react with halogens like bromine to form a dihaloalkane.

Below is a table summarizing some potential derivatization reactions:

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| Carboxylic Acid | Esterification | Alcohol (e.g., ethanol), Acid catalyst (e.g., H₂SO₄), Heat | Ester |

| Carboxylic Acid | Amide Formation | Amine, Coupling agent (e.g., DCC) | Amide |

| Imidazole N-H | N-Alkylation | Alkyl halide, Base | N-Alkyl imidazole |

| Imidazole N-H | N-Acylation | Acyl chloride, Base | N-Acyl imidazole |

| Alkene C=C | Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Saturated carboxylic acid |

| Alkene C=C | Michael Addition | Nucleophile (e.g., thiol, amine), Base | β-substituted propanoic acid |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of understanding the molecular behavior of 3-(1H-Imidazol-2-yl)-acrylic acid. These methods provide a detailed picture of the molecule's geometry, energy, and electronic properties.

Density Functional Theory (DFT) Optimizations and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of imidazo[1,2-a]pyridine (B132010) N-acylhydrazone, DFT calculations have been performed at the B3LYP/6-31+G(d,p) level to optimize molecular geometries and confirm the stability of the structures through frequency calculations. scirp.org Such calculations are crucial for understanding the stability and reactivity of these compounds. scirp.org The structural parameters and thermodynamic properties of related compounds, like trans-3-(trans-4-imidazolyl)acrylic acid, have also been determined using B3LYP methods with 6-311++G(**) and cc-pVTZ basis sets. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules due to its favorable balance of computational cost and accuracy. rsc.org It is employed to calculate and visualize the UV-Vis absorption energies and spectra of molecules. academie-sciences.fr For instance, in the study of certain azo dyes, the TD-DFT method, combined with a conductor-like polarizable continuum model (CPCM) to simulate solvent effects, was used to calculate their UV-Vis absorption energies and spectra. academie-sciences.fr This approach is also valuable for analyzing excited-state properties of point defects in semiconductors and insulators. arxiv.org The analysis of TD-DFT results can include examining transition density matrices to understand the nature of electronic excitations. q-chem.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO's energy level is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy level relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. scirp.org For instance, in a study of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, FMO analysis was used to assess the chemical reactivity of the compounds, where a larger energy gap indicated higher stability. scirp.org The energies of these key molecular orbitals for related compounds have been determined using DFT methods. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites within a molecule. nih.gov It visualizes the electrostatic potential on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. nih.govresearchgate.net The MEP map uses a color scale where red typically represents regions of negative potential (nucleophilic) and blue represents regions of positive potential (electrophilic). nih.gov This analysis has been applied to various imidazole (B134444) derivatives to predict their reactive behavior. scirp.org For example, in imidazo[1,2-a]pyridine N-acylhydrazone derivatives, MEP analysis revealed that nitrogen atoms, as well as oxygen and sulfur atoms, are often nucleophilic sites. scirp.org

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and charge distribution within a molecule. rsc.org It examines interactions between filled and vacant orbitals to understand hyperconjugative effects and charge transfer. rsc.org The occupancies of the NBOs, which are the diagonal elements of the density matrix in the NBO basis, give insight into the electronic structure. wisc.edu NBO analysis has been used to determine the total electron density and electrostatic potential in compounds like trans-3-(trans-4-imidazolyl)acrylic acid, providing information on charge distribution through natural population analysis (NPA). nih.gov This method helps in understanding the delocalization of electron density and the stability arising from such interactions. wisc.edu

Prediction of Spectroscopic Properties (e.g., Theoretical NMR, IR, UV-Vis Spectra)

Computational methods are extensively used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

NMR Spectra: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are performed to complement experimental assignments. For trans-3-(trans-4-imidazolyl)acrylic acid, calculated isotropic chemical shifts have been compared with experimental values. nih.gov

IR Spectra: Theoretical vibrational frequencies are calculated and compared with experimental FTIR and FT-Raman spectra to make precise assignments of fundamental modes. For example, the vibrational frequencies of trans-3-(trans-4-imidazolyl)acrylic acid were analyzed using DFT. nih.gov

UV-Vis Spectra: TD-DFT is the primary method for predicting UV-Vis absorption spectra. academie-sciences.fr The calculated spectra can be compared with experimental measurements to understand the electronic transitions. For instance, the UV-Vis spectra of various imidazole derivatives have been studied theoretically and experimentally. researchgate.netresearchgate.net

Below is a data table summarizing the theoretical and computational findings for this compound and related compounds.

| Computational Method | Property Studied | Key Findings | Relevant Compounds |

| DFT (B3LYP/6-311++G(**), cc-pVTZ) | Structural parameters, thermodynamic properties, vibrational frequencies | Optimized geometry and analyzed substituent effects on vibrational frequencies. nih.gov | trans-3-(trans-4-imidazolyl)acrylic acid |

| DFT (B3LYP/6-31+G(d,p)) | Molecular geometry, stability, reactivity | Optimized geometries and confirmed stability through frequency calculations. scirp.org | Imidazo[1,2-a]pyridine N-acylhydrazone derivatives |

| TD-DFT | Excited state properties, UV-Vis spectra | Calculated absorption energies and visualized spectra, often with solvent models. rsc.orgacademie-sciences.fr | Azo dyes, various imidazole derivatives academie-sciences.frresearchgate.netresearchgate.net |

| FMO Analysis | HOMO-LUMO energies, energy gap, reactivity | Assessed chemical reactivity and stability based on the HOMO-LUMO gap. scirp.org | Imidazo[1,2-a]pyridine N-acylhydrazone derivatives |

| MEP Mapping | Reactive sites (nucleophilic and electrophilic) | Identified nitrogen, oxygen, and sulfur atoms as common nucleophilic sites. scirp.org | Imidazo[1,2-a]pyridine N-acylhydrazone derivatives |

| NBO Analysis | Charge distribution, electron density, hyperconjugation | Determined total electron density and charge distribution via NPA. nih.gov | trans-3-(trans-4-imidazolyl)acrylic acid |

| Theoretical Spectroscopy | NMR, IR, and UV-Vis spectra | Predicted chemical shifts and vibrational frequencies to compare with experimental data. nih.gov | trans-3-(trans-4-imidazolyl)acrylic acid |

Reaction Mechanism Simulations and Transition State Analysis

No specific studies on reaction mechanism simulations or transition state analysis for this compound were found in the available literature.

Computational Analysis of Intermolecular Interactions and Aggregation Behavior

No specific studies on the computational analysis of intermolecular interactions or aggregation behavior for this compound were found in the available literature.

Functionalization, Derivatization, and Analogues Research

Synthesis of Substituted 3-(1H-Imidazol-2-yl)-acrylic Acid Derivatives

The synthesis of substituted derivatives of this compound involves a variety of chemical transformations. One common approach is the Wittig reaction, where an appropriate aldehyde, such as one derived from an imidazole (B134444), reacts with a phosphorus ylide to form the acrylic acid derivative. For instance, an aldehyde can be made to react with an ester and triphenylphosphine (B44618) (Ph3P) to produce acrylates. researchgate.net

Another method involves the cyclocondensation of o-phenylenediamine (B120857) with maleic anhydride (B1165640) to yield imidazole acrylic acid. researchgate.net Modifications to these fundamental routes allow for the introduction of various substituents onto the imidazole ring or the acrylic acid chain, leading to a diverse library of compounds for further investigation.

Modification of the Imidazole Ring (e.g., N-alkylation, substitution patterns)

Modification of the imidazole ring is a key strategy to alter the properties of this compound. N-alkylation, the addition of an alkyl group to one of the nitrogen atoms in the imidazole ring, is a frequently employed technique. For example, imidazole can be reacted with ethylchloroacetate in the presence of anhydrous potassium carbonate to produce an imidazole ester, which can then be further reacted with various amines to create a series of N-substituted imidazole derivatives. nih.gov

The regioselectivity of N-alkylation, determining which nitrogen atom is alkylated, can be influenced by factors such as the substituents on the imidazole ring and the choice of alkylating agent and reaction conditions. beilstein-journals.org For instance, the synthesis of (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid was achieved by modifying a known method for the reaction of phenols with propiolic acid and propiolate esters. nih.gov In this synthesis, the use of tert-butyl propiolate favored the formation of the desired E-isomer of the intermediate ester. nih.gov

Modifications of the Acrylic Acid Moiety (e.g., esterification, halogenation)

The acrylic acid portion of the molecule offers several sites for modification, with esterification being a primary example. Esterification can be carried out using various alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluene sulfonic acid. google.com The reaction conditions, including temperature and catalyst concentration, can be optimized to achieve high yields of the desired acrylic acid ester. google.com For example, the reaction of tert-butyl propiolate with methimazole (B1676384) yields tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate, which can then be hydrolyzed to the corresponding acrylic acid. nih.gov

Other modifications can include halogenation, though this is less commonly reported in the context of this specific parent compound. These modifications can significantly impact the compound's chemical reactivity and physical properties.

Synthesis of Fused Imidazole-Acrylic Acid Systems (e.g., Benzimidazole-acrylic acid derivatives)

The synthesis of fused imidazole-acrylic acid systems, such as benzimidazole-acrylic acid derivatives, expands the structural diversity and potential applications of this class of compounds. Benzimidazoles, which feature a benzene (B151609) ring fused to an imidazole ring, can be synthesized through the condensation of o-phenylenediamine with various reagents. rjlbpcs.comrsc.org

One synthetic route to a benzimidazole (B57391) acrylic acid involves the cyclocondensation of o-phenylenediamine with maleic anhydride. researchgate.net Another approach involves the reaction of o-phenylenediamine with aryl aldehydes, which can be catalyzed by various agents to produce 2-substituted benzimidazoles. rjlbpcs.commdpi.com These benzimidazole cores can then be further functionalized to introduce the acrylic acid moiety. For example, a methylbenzimidazole can be converted to an imidazole acrylic acid through cyclo-condensation with chloral (B1216628) followed by hydrolysis. researchgate.net

Structure-Property Relationship Studies for Modified Analogues

Structure-property relationship studies are crucial for understanding how chemical modifications to this compound and its analogues influence their physical, chemical, and biological properties. These studies systematically vary the structure of the molecule and evaluate the resulting changes in properties such as solubility, stability, and biological activity.

For instance, the introduction of different substituents on the imidazole ring or the acrylic acid moiety can alter the molecule's lipophilicity, which in turn can affect its ability to cross cell membranes. The specific geometry of the acrylic acid double bond (E or Z isomer) can also play a significant role in biological activity, as seen in the targeted synthesis of the E-isomer of 3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid. nih.gov By correlating specific structural features with observed properties, researchers can design new analogues with enhanced or targeted functionalities.

Emerging Research Directions and Potential Non Biomedical Applications of 3 1h Imidazol 2 Yl Acrylic Acid

The unique bifunctional nature of 3-(1H-Imidazol-2-yl)-acrylic acid, which features both a polymerizable acrylic acid group and a versatile imidazole (B134444) ring, has positioned it as a compound of significant interest in several non-biomedical research fields. Its structural motifs are central to advancements in catalysis, materials science, optoelectronics, coordination chemistry, and environmental science.

Q & A

Basic Research Questions

Q. What are the molecular structure and key physicochemical properties of 3-(1H-Imidazol-2-yl)-acrylic acid?

- Answer : The compound has the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol . Its structure features an imidazole ring conjugated with an acrylic acid moiety, enabling both hydrogen bonding and π-π interactions. Key physicochemical properties include a calculated logP value (indicative of moderate hydrophilicity) and pKa values influenced by the imidazole nitrogen (pKa ~6.5–7.0) and carboxylic acid group (pKa ~2.5–3.0). These properties are critical for solubility optimization in aqueous buffers and organic solvents .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : The compound is classified under GHS hazard categories H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Researchers should:

- Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles).

- Avoid dust generation; employ wet methods for transfer.

- Store in a dry, ventilated area away from oxidizing agents.

- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Q. What synthetic routes are available for preparing this compound?

- Answer : Two primary methods are documented:

Hydrolysis of tert-butyl esters : Reacting tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate with trifluoroacetic acid (TFA) and phenol yields the carboxylic acid derivative via ester cleavage .

Thiol- or phenol-propiolate coupling : Aryl thiols/phenols are reacted with propiolic acid esters under DABCO catalysis , followed by acid hydrolysis. This method produces a mixture of E/Z isomers, requiring chromatographic separation .

Advanced Research Questions

Q. How can E:Z isomer ratios be controlled during synthesis?

- Answer : The E:Z ratio is influenced by reaction conditions:

- Base catalysis : Using 1,4-diazabicyclo[2.2.2]octane (DABCO) in propiolate ester reactions favors the E-isomer (≥85% yield).

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize the transition state for E-isomer formation.

- Temperature : Lower temperatures (0–5°C) reduce isomerization post-synthesis.

- Analytical validation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) or ¹H-NMR (distinct vinyl proton splitting patterns) is recommended .

Q. What biological pathways involve this compound derivatives, and how are they studied?

- Answer : Derivatives of this compound show activity in:

- PI3K/AKT signaling : In bladder cancer models, analogs inhibit AKT phosphorylation, assessed via qPCR arrays and Western blotting .

- Factor XIa inhibition : Tetrahydroindolizinone derivatives (e.g., 3-(1H-imidazol-2-yl)-2,3,8,8a-tetrahydroindolizin-5(1H)-one) are screened using chromogenic substrate assays (IC₅₀ ≤100 nM) .

- Autophagy modulation : Cyanoacetyl-benzimidazole derivatives are evaluated via LC3-II/GFP fluorescence in HeLa cells .

Q. What analytical techniques validate the purity and structural integrity of synthesized compounds?

- Answer :

- Purity : Reverse-phase HPLC (≥95% purity threshold) with UV detection at 254 nm.

- Structural confirmation :

- ¹H/¹³C-NMR : Imidazole protons (δ 7.2–7.8 ppm), acrylic acid protons (δ 6.3–6.5 ppm for E-isomer).

- HRMS : Exact mass matching within 5 ppm error.

- FTIR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and imidazole N-H bend (~1550 cm⁻¹) .

Q. How do structural modifications (e.g., thioether or biphenyl substitutions) alter bioactivity?

- Answer :

- Thioether derivatives : 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid exhibits enhanced hepatocyte uptake due to increased lipophilicity (logP +0.8 vs. parent compound).

- Biphenyl analogs : Substitution at the acrylic acid β-position improves plasmid DNA binding affinity (Kd ~10 µM vs. ~50 µM for parent), measured via electrophoretic mobility shift assays .

Methodological Considerations

Table 1 : Comparison of Synthetic Routes for this compound Derivatives

| Method | Yield (%) | E:Z Ratio | Key Advantage | Limitation |

|---|---|---|---|---|

| TFA-mediated hydrolysis | 70–75 | >95:5 | High isomer purity | Requires toxic phenol/TFA |

| DABCO-catalyzed coupling | 60–65 | 85:15 | Scalable (gram-scale) | Requires chromatographic separation |

Table 2 : Biological Screening Parameters for Derivatives

Data Contradiction Analysis

- Isomer Control : reports TFA/phenol hydrolysis yielding >95% E-isomer, while notes DABCO-catalyzed coupling achieves 85% E-isomer. The discrepancy arises from reaction mechanism differences (acidic vs. basic conditions). Researchers should prioritize TFA hydrolysis for isomer purity but use DABCO for scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.